![molecular formula C15H19N3O2S B2699499 N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide CAS No. 864858-91-3](/img/structure/B2699499.png)

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

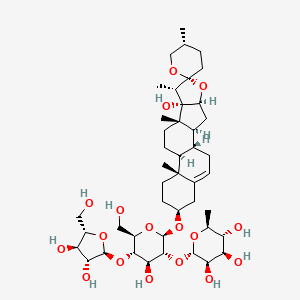

“N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide” is a complex organic compound. It contains a tetrahydrothieno[2,3-c]pyridine core, which is a type of heterocyclic compound . The compound also contains acetyl, cyano, and pivalamide functional groups .

Synthesis Analysis

The synthesis of such compounds often involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates . The reaction conditions can vary, but some methods include stirring without solvent and/or heat, stirring without solvent at steam bath temperatures, and fusion . These methods can yield the target N-substituted cyanoacetamide compounds .Molecular Structure Analysis

The molecular structure of “this compound” is complex due to the presence of multiple functional groups and a heterocyclic core . The presence of these groups and the heterocyclic core can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

“this compound” can undergo a variety of chemical reactions due to its functional groups and heterocyclic core . For instance, the active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

Research indicates significant interest in synthesizing derivatives related to the core structure of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide, particularly for their antimicrobial properties. Studies have shown that derivatives of pyridines, pyrimidinones, and oxazinones fused with thiophene rings exhibit good antibacterial and antifungal activities, comparable to streptomycin and fusidic acid used as reference drugs (Hossan et al., 2012). These compounds were synthesized using citrazinic acid as a starting material, showcasing the potential of related compounds in antimicrobial applications.

Heterocyclic Chemistry

The compound and its derivatives have been used as precursors in the synthesis of various heterocycles, illustrating the versatility of this chemical structure in organic synthesis. For example, pyridothienopyrimidines and pyridothienotriazines were synthesized starting from 5-acetyl-3-amino-4-aryl-6-methylthieno[2,3-b]pyridine-2-carboxamides, demonstrating the compound's utility in creating complex heterocyclic systems with potential pharmacological activities (Abdel-rahman et al., 2002).

Coordination Polymers and Chemical Properties

Further research has expanded into the synthesis of coordination polymers using related compounds. For instance, heterometallic coordination polymers assembled from trigonal trinuclear blocks and polypyridine spacers have been studied for their topological diversity, sorption, and catalytic properties. These studies highlight the compound's role in forming materials with potential applications in catalysis and materials science (Sotnik et al., 2015).

Molecular Modeling and Biological Evaluation

The compound's derivatives have also been the subject of molecular modeling and biological evaluation studies. For example, N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized and its structure confirmed through spectroscopic characterization and single crystal assays. Biological examinations against various enzymes showed significant enzyme inhibition activity, demonstrating the compound's potential as a multitarget-directed ligand (Saeed et al., 2022).

Mécanisme D'action

Target of Action

The primary target of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)pivalamide Similar compounds have been identified as potent inhibitors of jnk3 , a protein kinase involved in various cellular processes such as inflammation, apoptosis, and cell differentiation .

Mode of Action

The exact mode of action of This compound It’s suggested that similar compounds interact with their targets through a unique binding mode, with the 3-cyano substituent forming an h-bond acceptor interaction with the hinge region of the atp-binding site .

Biochemical Pathways

The specific biochemical pathways affected by This compound The inhibition of jnk3 can affect various cellular processes, including inflammation, apoptosis, and cell differentiation .

Result of Action

The molecular and cellular effects of This compound The inhibition of jnk3 can potentially lead to the modulation of various cellular processes, including inflammation, apoptosis, and cell differentiation .

Propriétés

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c1-9(19)18-6-5-10-11(7-16)13(21-12(10)8-18)17-14(20)15(2,3)4/h5-6,8H2,1-4H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGUGTVSOXYTGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)SC(=C2C#N)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[3-(oxan-4-yloxy)propyl]propanamide](/img/structure/B2699420.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2699430.png)

![8-(4-fluorophenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2699437.png)

![3-[1-(4-Fluorosulfonyl-1H-pyrrole-2-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B2699438.png)

![[(2-Methoxynaphthalen-1-yl)methyl]hydrazine dihydrochloride](/img/structure/B2699439.png)